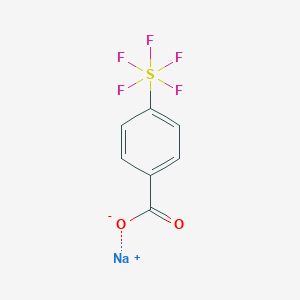
Sodium 4-(pentafluoro-l6-sulfanyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 4-(pentafluoro-l6-sulfanyl)benzoate is a chemical compound characterized by the presence of a pentafluorosulfanyl group attached to a benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 4-(pentafluoro-l6-sulfanyl)benzoate typically involves the introduction of the pentafluorosulfanyl group onto a benzoate precursor. One common method includes the reaction of a benzoic acid derivative with a pentafluorosulfanylating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: Sodium 4-(pentafluoro-l6-sulfanyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonyl derivatives.
Reduction: Reduction reactions can lead to the formation of sulfanyl or thiol derivatives.
Substitution: The pentafluorosulfanyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce thiol derivatives.
Scientific Research Applications
Sodium 4-(pentafluoro-l6-sulfanyl)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: The compound’s unique properties make it useful in biochemical studies and as a potential probe for biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or diagnostic tool.
Mechanism of Action
The mechanism by which sodium 4-(pentafluoro-l6-sulfanyl)benzoate exerts its effects involves interactions with molecular targets and pathways. The pentafluorosulfanyl group imparts unique electronic properties to the compound, influencing its reactivity and interactions with other molecules. These interactions can modulate various biochemical pathways, making the compound a valuable tool in research.
Comparison with Similar Compounds
- 4-(Pentafluoro-lambda6-sulfanyl)benzene-1-sulfonamide
- 1-Fluoro-4-(pentafluoro-lambda6-sulfanyl)benzene
Comparison: Sodium 4-(pentafluoro-l6-sulfanyl)benzoate stands out due to its specific structural features and the presence of the benzoate moiety, which can influence its reactivity and applications. Compared to similar compounds, it offers unique advantages in terms of stability and electronic properties, making it particularly suitable for use in advanced materials and electronic applications .
Properties
Molecular Formula |
C7H4F5NaO2S |
|---|---|
Molecular Weight |
270.15 g/mol |
IUPAC Name |
sodium;4-(pentafluoro-λ6-sulfanyl)benzoate |
InChI |
InChI=1S/C7H5F5O2S.Na/c8-15(9,10,11,12)6-3-1-5(2-4-6)7(13)14;/h1-4H,(H,13,14);/q;+1/p-1 |
InChI Key |
CDYLGXCNEXMPER-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=C1C(=O)[O-])S(F)(F)(F)(F)F.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















